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Introduction

Prontosil rubrum, a sulfonamide dye, holds a pivotal place in the history of medicine as the
first commercially available antibacterial agent. Its discovery in the early 1930s by Gerhard
Domagk at Bayer ushered in the age of chemotherapy and laid the groundwork for the
development of a vast arsenal of antimicrobial drugs.[1][2] This technical guide provides an in-
depth exploration of the chemical structure, physicochemical properties, and biological activity
of Prontosil rubrum, with a focus on the experimental methodologies that defined its
groundbreaking discovery and mechanism of action.

Chemical Structure and Identification

Prontosil rubrum is the hydrochloride salt of 4-[(2,4-diaminophenyl)azo]benzenesulfonamide. It
is an azo dye characterized by the presence of a sulfonamide group, which is crucial for its
biological activity after metabolic activation.
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Identifier Value
IUPAC Name 4-[(2,4-Diaminophenyl)azo]benzenesulfonamide
Synonyms Prontosil, Prontosil Red, Sulfamidochrysoidine
CAS Number 103-12-8
Molecular Formula C12H13Ns502S
Molecular Weight 291.33 g/mol
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=
SMILES
O)(=O)N
InChl=1S/C12H13N502S/c13-8-1-6-
InChl 12(11(14)7-8)17-16-9-2-4-10(5-3-

9)20(15,18)19/h1-7H,13-14H2,(H2,15,18,19)

Physicochemical Properties

The physicochemical properties of Prontosil rubrum influence its formulation and

bioavailability. It is notably a red crystalline solid with limited solubility in water. The

hydrochloride salt, however, exhibits improved water solubility.

Property Value

Source

Melting Point 249.5 °C

ECHEMI

Very insoluble in aqueous

Taylor & Francis,

media. The hydrochloride salt

Solubility ) ) Sulfamidochrysoidin -
is soluble at 1 g in 400 mL of o
Wikipedia
water.
XLogP3 4.85730 (Predicted) ECHEMI
) 1.4999 g/cm3 (Rough
Density ) ECHEMI
Estimate)
Boiling Point 601.2 + 65.0 °C (Predicted) ECHEMI
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Antimicrobial Properties and Mechanism of Action

A seminal finding in the study of Prontosil was its lack of antibacterial activity in vitro.[3] Its
efficacy is solely demonstrated in vivo, where it functions as a prodrug.[4] Host metabolism,
specifically the reduction of the azo bond by azoreductases in the liver and gut microbiota,
cleaves Prontosil into its active metabolite, sulfanilamide.[3]

Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), an essential precursor
for the synthesis of folic acid in bacteria. By competitively inhibiting the bacterial enzyme
dihydropteroate synthase, sulfanilamide blocks the folic acid pathway. This disruption halts the
synthesis of nucleotides and certain amino acids, ultimately leading to bacteriostasis.[4]
Humans are unaffected by this mechanism as they obtain folic acid from their diet.

The antibacterial spectrum of Prontosil is primarily directed against Gram-positive cocci, with
notable activity against Streptococcus species. It is not effective against enterobacteria.[2]

Minimum Inhibitory Concentrations (MIC) of
Sulfanilamide

As Prontosil is inactive in vitro, the following table presents the MIC values for its active
metabolite, sulfanilamide, against key bacterial species. It is important to note the significant
variation in susceptibility, particularly with the emergence of resistant strains.

Bacterial Species Strain Type MIC (pg/mL)
Staphylococcus aureus Various Clinical Isolates 64 - 512
Streptococcus pyogenes Susceptible Isolates <2
Streptococcus pyogenes Resistant Isolates >512

Experimental Protocols
In Vivo Efficacy Model: Domagk's Mouse Model of
Streptococcal Sepsis

The foundational experiments demonstrating the antibacterial efficacy of Prontosil were
conducted by Gerhard Domagk in the early 1930s. The following protocol is a reconstruction
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based on historical accounts of these pioneering studies.[5][6]

Objective: To evaluate the in vivo efficacy of Prontosil rubrum in a murine model of lethal
systemic Streptococcus pyogenes infection.

Animal Model: Mice (specific strain not consistently reported in historical records).
Infectious Agent: A virulent strain of Streptococcus pyogenes isolated from a human patient.
Procedure:

e Inoculum Preparation: A culture of S. pyogenes was grown in a suitable broth medium. The
concentration was adjusted to a level determined to be lethal in preliminary studies.

« Infection: Mice were infected via intraperitoneal injection with a bacterial suspension
containing approximately 10 to 100 times the minimum lethal dose.[5]

e Treatment:

o Treatment Group: A single dose of Prontosil rubrum was administered orally via a
stomach tube one and a half hours post-infection.[5] The exact initial effective dosage is
not consistently documented in all historical sources.

o Control Group: Received no treatment.

e Observation: The mice were monitored for several days, and the primary endpoint was
survival. In Domagk's initial successful experiment, all untreated control mice succumbed to
the infection within four days, while all mice treated with Prontosil survived.[6]

In Vitro Susceptibility Testing: Broth Microdilution for
MIC Determination

The Minimum Inhibitory Concentration (MIC) of sulfanilamide, the active metabolite of
Prontosil, is determined using standard laboratory techniques such as the broth microdilution
method.
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Objective: To determine the lowest concentration of sulfanilamide that inhibits the visible growth
of a specific bacterium.

Materials:

» Sulfanilamide stock solution

e Mueller-Hinton Broth (MHB)

o Bacterial inoculum suspension
e 96-well microtiter plates
 Incubator

Procedure:

o Serial Dilutions: A two-fold serial dilution of the sulfanilamide stock solution is prepared in
MHB directly in the wells of a 96-well microtiter plate.

 Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a
final concentration of approximately 5 x 10> colony-forming units (CFU)/mL.

o Controls: Positive (broth and bacteria, no drug) and negative (broth only) growth controls are
included on each plate.

 Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.

o Reading Results: The MIC is recorded as the lowest concentration of sulfanilamide in which
there is no visible bacterial growth (turbidity) as compared to the positive control well.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the metabolic activation of Prontosil rubrum and the
subsequent inhibition of the bacterial folic acid synthesis pathway by its active metabolite,
sulfanilamide.
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Metabolic activation of Prontosil and its mechanism of action.

Experimental Workflow

The logical workflow from the initial screening of Prontosil to the understanding of its
mechanism of action is depicted below.
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Logical workflow of Prontosil's discovery and mechanism elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Prontosil Rubrum: A Technical Guide to the Dawn of the
Antibacterial Era]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091393#chemical-structure-and-properties-of-
prontosil-rubrum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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